

# Spectroscopic Characterization of 2-Chloro-3-cyanobenzaldehyde: A Technical Guide

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## Compound of Interest

Compound Name: 2-Chloro-3-cyanobenzaldehyde

Cat. No.: B112051

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This technical guide provides a comprehensive overview of the expected spectroscopic data for **2-Chloro-3-cyanobenzaldehyde** ( $C_8H_4ClNO$ , CAS #165187-24-6), a substituted aromatic aldehyde of interest to researchers and professionals in drug development and chemical synthesis. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted spectroscopic data based on established analytical principles, alongside generalized experimental protocols for its characterization.

## Predicted Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **2-Chloro-3-cyanobenzaldehyde**. These predictions are derived from the analysis of its chemical structure and comparison with data from analogous compounds.

### Table 1: Predicted $^1H$ NMR Data (500 MHz, $CDCl_3$ )

Proton Assignment	Predicted Chemical Shift ( $\delta$ , ppm)	Predicted Multiplicity	Coupling Constant (J, Hz)	Integration
Aldehydic H	~10.4	Singlet	-	1H
Aromatic H (H-6)	~8.0	Doublet of Doublets	J $\approx$ 8.0, 1.5	1H
Aromatic H (H-4)	~7.9	Doublet of Doublets	J $\approx$ 7.5, 1.5	1H
Aromatic H (H-5)	~7.6	Triplet	J $\approx$ 7.8	1H

Note: The exact chemical shifts and coupling constants may vary depending on the solvent and instrument used.

**Table 2: Predicted  $^{13}\text{C}$  NMR Data (125 MHz,  $\text{CDCl}_3$ )**

Carbon Assignment	Predicted Chemical Shift ( $\delta$ , ppm)
C=O (Aldehyde)	~188
Aromatic C-Cl	~138
Aromatic C-CHO	~135
Aromatic C-H (C-6)	~134
Aromatic C-H (C-4)	~132
Aromatic C-H (C-5)	~129
Aromatic C-CN	~116
C≡N (Nitrile)	~115

**Table 3: Predicted Infrared (IR) Spectroscopy Data**

Vibrational Mode	Predicted Wavenumber (cm <sup>-1</sup> )	Intensity
Aromatic C-H Stretch	3100 - 3000	Medium
Aldehyde C-H Stretch	2850 - 2750	Weak (often two bands)
Nitrile (C≡N) Stretch	2240 - 2220	Strong, sharp
Carbonyl (C=O) Stretch	1710 - 1690	Strong, sharp
Aromatic C=C Stretch	1600 - 1450	Medium to Strong
C-Cl Stretch	800 - 600	Strong

**Table 4: Predicted Mass Spectrometry (MS) Data (Electron Ionization)**

m/z	Predicted Relative Intensity (%)	Assignment
165/167	~100 / ~33	[M] <sup>+</sup> (Molecular ion with <sup>35</sup> Cl/ <sup>37</sup> Cl isotopes)
164/166	Moderate	[M-H] <sup>+</sup>
136/138	Moderate	[M-CHO] <sup>+</sup>
101	High	[M-CHO-Cl] <sup>+</sup>

## Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a solid aromatic compound such as **2-Chloro-3-cyanobenzaldehyde**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Accurately weigh approximately 10-20 mg of **2-Chloro-3-cyanobenzaldehyde** and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>) containing a small amount of an internal standard (e.g., tetramethylsilane, TMS).

- Data Acquisition: Transfer the solution to a 5 mm NMR tube. Place the tube in the NMR spectrometer and allow the sample to equilibrate to the probe temperature (typically 298 K).
- $^1\text{H}$  NMR: Acquire the proton spectrum using a standard pulse program. Typical parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
- $^{13}\text{C}$  NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to  $^1\text{H}$  NMR to achieve an adequate signal-to-noise ratio.

## Infrared (IR) Spectroscopy

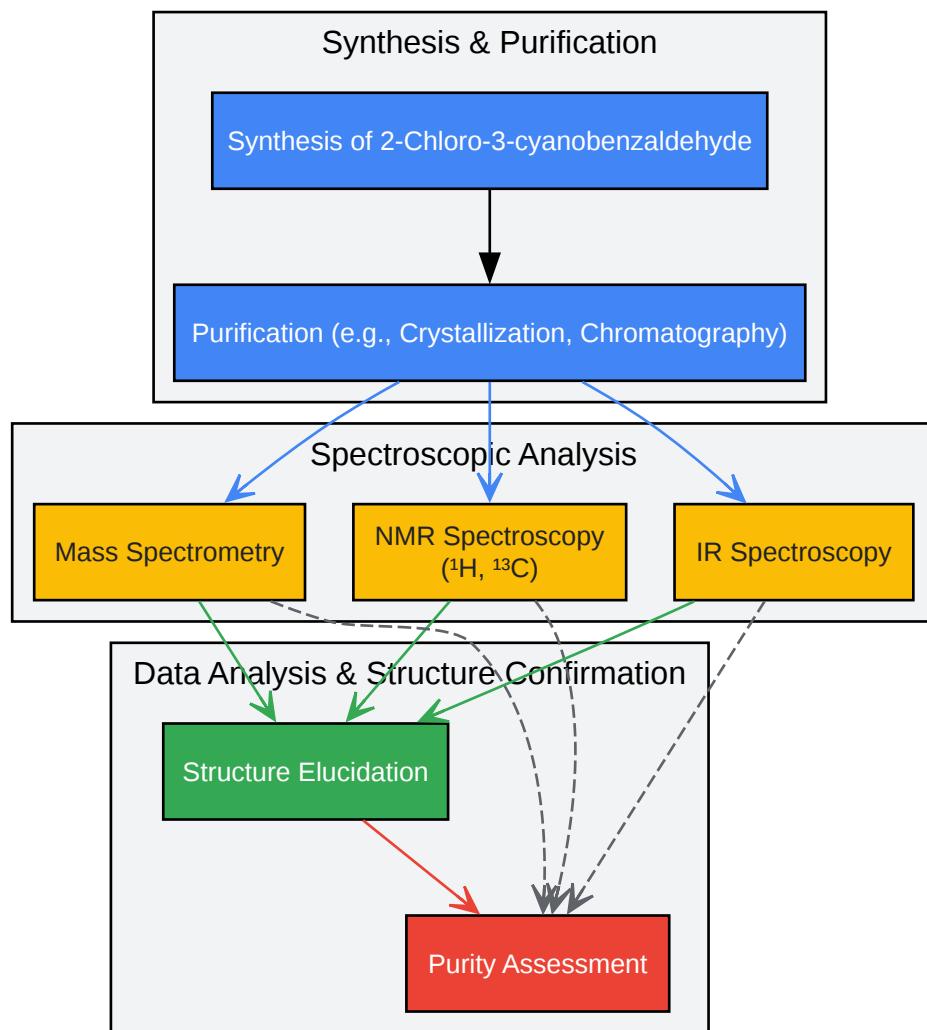
- Sample Preparation: For Attenuated Total Reflectance (ATR) IR, place a small amount of the solid sample directly onto the ATR crystal.
- Background Collection: Record a background spectrum of the empty, clean ATR crystal.
- Sample Analysis: Apply pressure to ensure good contact between the sample and the crystal. Collect the sample spectrum over a range of  $4000\text{-}400\text{ cm}^{-1}$ . The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber.

## Mass Spectrometry (MS)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).
- Ionization: In Electron Ionization (EI) mode, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in a high vacuum, leading to the formation of a molecular ion and characteristic fragment ions.
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ( $m/z$ ) ratio by a mass analyzer (e.g., a quadrupole).
- Detection: A detector records the abundance of each ion, generating a mass spectrum that plots relative intensity versus  $m/z$ .

# Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic identification and characterization of a synthesized compound like **2-Chloro-3-cyanobenzaldehyde**.



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## Workflow for Spectroscopic Characterization

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